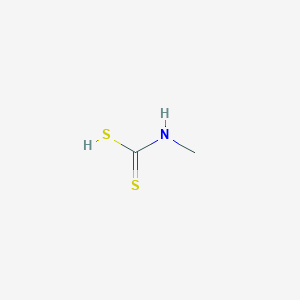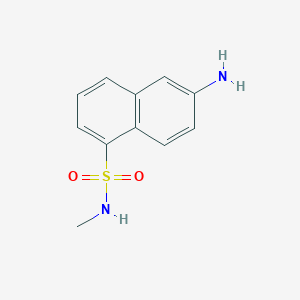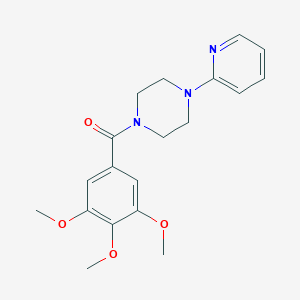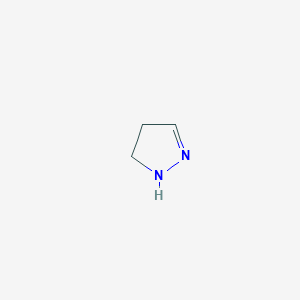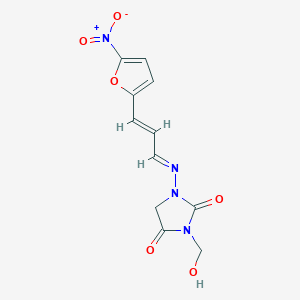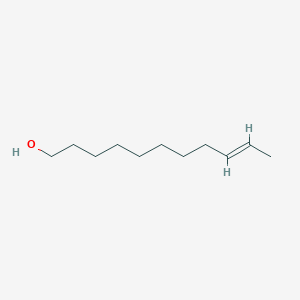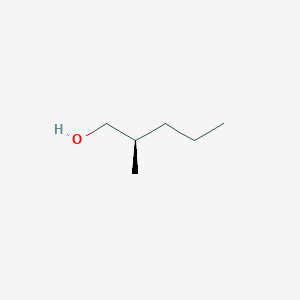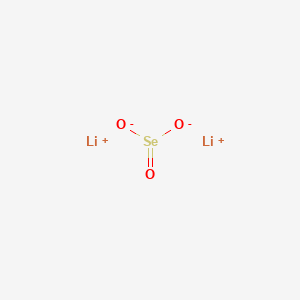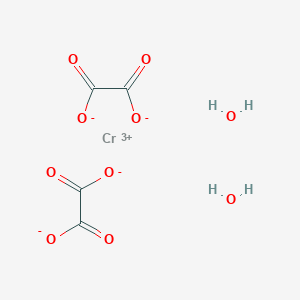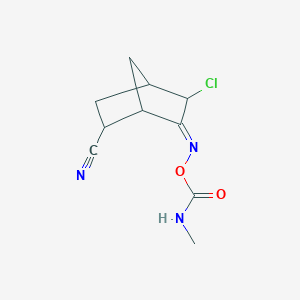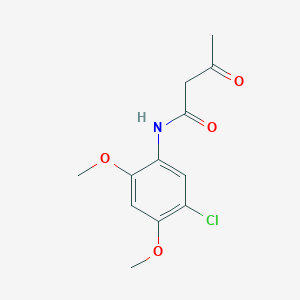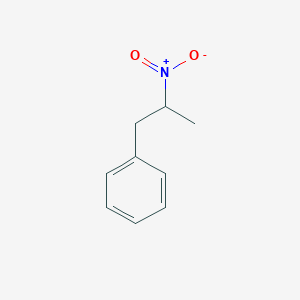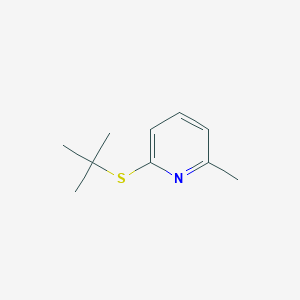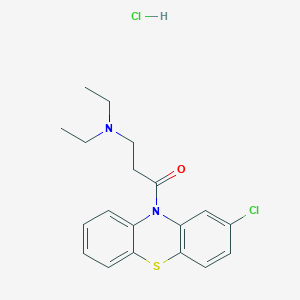
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride, commonly known as Methylene Blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic chemical compound that is commonly used as a staining agent in biological research. It is also used in medicine as a diagnostic tool for detecting various medical conditions.
Mechanism Of Action
The mechanism of action of Methylene Blue is complex and not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and improved blood flow. Methylene Blue has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine.
Biochemical And Physiological Effects
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of a variety of conditions, including sepsis and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Methylene Blue has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and easy-to-use staining agent. It is also relatively non-toxic and can be used in a variety of different cell types. However, one limitation is that it can interfere with the activity of certain enzymes, which can lead to false-positive results. Additionally, it can be difficult to differentiate between Methylene Blue staining and other types of staining.
Future Directions
There are a number of potential future directions for the use of Methylene Blue in scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methylene Blue has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, Methylene Blue may have potential as a treatment for sepsis and other inflammatory conditions. Further research is needed to fully understand the potential uses of Methylene Blue in these and other areas.
Synthesis Methods
Methylene Blue can be synthesized by a number of methods, including the reduction of 3,7-bis(dimethylamino)phenothiazin-5-ium chloride with sodium dithionite or sodium borohydride. The compound can also be synthesized by the reaction of N,N-diethyl-4-chloroaniline with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-propionic acid ethyl ester.
Scientific Research Applications
Methylene Blue has been used in various scientific research applications, including as a staining agent in histology, cytology, and microbiology. It is also used as a diagnostic tool for detecting various medical conditions, such as methemoglobinemia and cyanide poisoning. Additionally, Methylene Blue has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
properties
CAS RN |
1045-82-5 |
|---|---|
Product Name |
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride |
Molecular Formula |
C19H22Cl2N2OS |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChI Key |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Other CAS RN |
1045-82-5 |
Related CAS |
800-22-6 (Parent) |
synonyms |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



